2,5-Dimethylphenylboronic acid

Overview

Description

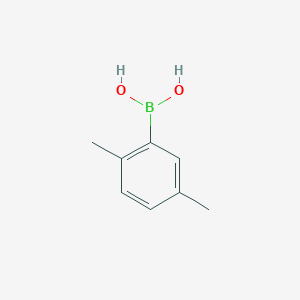

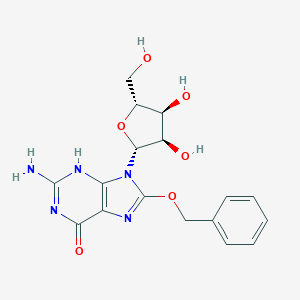

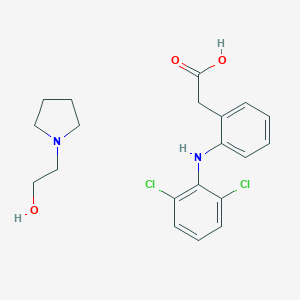

2,5-Dimethylphenylboronic acid is a biochemical reagent . It is also known as p-Xyleneboronic acid . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)2C6H3B(OH)2 . This indicates that the compound consists of a phenyl ring with two methyl groups (CH3) and a boronic acid group (B(OH)2).Chemical Reactions Analysis

This compound is used as a reactant in various chemical reactions, including Friedel-Crafts alkylation and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 186-191 degrees Celsius . The compound is soluble in methanol .Scientific Research Applications

Synthesis Improvements

2,5-Dimethylphenylboronic acid, among other alkyl-phenylboronic acids, is significant in electronics, chemistry, medicine, and biology. Its synthesis has been enhanced using the Grignard reagent method, considering factors like temperature, reaction time, and reactant molar ratio. This optimization led to a more efficient "one-pot" synthesis approach, particularly for 2,6-dimethylphenylboronic acid, while exploring the synthesis of other related compounds (Deng et al., 2009).

Suzuki Cross-Coupling

In the context of Suzuki reactions, this compound derivatives have shown potential. For instance, bis(3,5-dimethylphenyl)borinic acid, obtained from the reaction of 3,5-dimethylphenylmagnesium bromide with triisopropyl borate, has been effectively used in Suzuki cross-coupling with vinyl triflate (Winkle & Schaab, 2001).

Photoreleasable Protecting Group

The 2,5-dimethylphenacyl chromophore, derived from this compound, has been proposed as a photoremovable protecting group for carboxylic acids. Its photodeprotection mechanism is efficient and does not require additional photosensitizers, making it a useful tool in organic synthesis and biochemistry (Klan et al., 2000).

Carboxylation with CO2

This compound esters have been utilized in Rhodium(I)-catalyzed carboxylation reactions with CO2. This method presents a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, expanding the utility of boronic esters in synthetic chemistry (Ukai et al., 2006).

Mass Spectrometry in Saccharide Analysis

In mass spectrometry, derivatives of this compound have been used to distinguish epimers of mono-and disaccharides. These derivatives react stereospecifically with saccharides, forming characteristic boronate ions, aiding in sugar identification (Yang & Chen, 1993).

Anticancer Potential

This compound derivatives have been investigated for their antiproliferative and proapoptotic properties in cancer research. Some compounds showed high antiproliferative activity and induced cell cycle arrest and apoptosis in ovarian cancer cells, suggesting their potential as anticancer agents (Psurski et al., 2018).

Protecting Phosphates and Sulfonic Acids

The same class of compounds has also been used as a photoremovable protecting group for phosphates and sulfonic acids, exhibiting high efficiency and potential for broader applications in organic synthesis and biochemistry (Klán et al., 2002).

Cytogenotoxicity Evaluation

A novel derivative, 2-(bromoacetamido) phenylboronic acid, was evaluated for cytogenotoxic effects using the Allium cepa chromosome aberrations assay, an important step in assessing the potential risks of new phenylboronic acid derivatives (Khalil et al., 2017).

Sugar Purification from Hemicellulose Hydrolysates

Boronic acid derivatives, including 3,5-dimethylphenylboronic acid, have been used to purify and concentrate sugars from hemicellulose hydrolysates, demonstrating their utility in biotechnology applications (Griffin & Shu, 2004).

Fluorographic Detection in Polyacrylamide Gels

In biochemical analysis, this compound derivatives have been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels, offering technical advantages and sensitivity (Skinner & Griswold, 1983).

Stabilization of Metastable Polymorphs

Research has shown that this compound can aid in the crystallization and stabilization of metastable polymorphs in chemical processes, highlighting its role in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Palladium-Catalyzed Couplings

The compound has been involved in palladium-catalyzed Suzuki reactions for coupling aryl chlorides with arylboronic acids, further emphasizing its role in synthetic organic chemistry (Smith et al., 2004).

Photoremovable Protecting Group for Carboxylic Acids

Another study highlights its use as a photoremovable protecting group for carboxylic acids, with potential applications in organic synthesis or biochemistry (Zabadal et al., 2001).

Impact on Cellular Ca2+ Movement

2,5-Dimethylphenol, a related compound, has been studied for its effects on Ca2+ signaling and cytotoxicity in human prostate cancer cells, adding to the understanding of its biological effects (Wang et al., 2016).

Corrosion Inhibition

Spirocyclopropane derivatives, including those derived from this compound, have been studied for their use in corrosion inhibition, highlighting their potential in materials science (Chafiq et al., 2020).

Fluorescent Molecular Probes

This compound derivatives have been synthesized and used as fluorescent solvatochromic dyes, useful in biological studies and sensing applications (Diwu et al., 1997).

In Vivo Metabolism Study

The metabolism of related compounds in rats has been studied, providing insights into their biological transformation and potential pharmacological effects (Kanamori et al., 2002).

Application in Virus Entry Studies

This compound derivatives have been used to block specific receptors in the study of virus entry into epithelial cells, adding to our understanding of viral infection mechanisms (Zhang et al., 2018).

Dual-Mode Enantioselective Fluorosensing

A derivative of this compound was synthesized for enantioselective fluorosensing, demonstrating its application in analytical chemistry (Mei et al., 2006).

Suzuki-Miyaura Coupling

The compound has been utilized in Suzuki-Miyaura coupling for the preparation of 5-arylthiophene-2-carboxaldehydes, showcasing its versatility in organic synthesis (Hergert et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . During this process, the boronic acid transfers its organyl group (the 2,5-dimethylphenyl group) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, leads to the formation of new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent is crucial for the success of the reaction . It’s also worth noting that this compound should be stored in a dark place, sealed, and in a dry environment .

Biochemical Analysis

Biochemical Properties

2,5-Dimethylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and in the study of carbohydrate interactions. In biochemical contexts, this compound interacts with enzymes, proteins, and other biomolecules that have diol-containing structures. For example, it can bind to the active sites of enzymes that utilize diol-containing substrates, potentially inhibiting their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, this compound may inhibit enzymes involved in glycolysis or other metabolic pathways, leading to changes in cellular energy production and overall metabolism . Additionally, its interaction with cell surface receptors or transporters can modulate signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules, such as carbohydrates and glycoproteins. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under normal conditions but may degrade when exposed to excessive heat or strong oxidizing agents . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in metabolic pathways . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as other systemic effects . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in carbohydrate metabolism, such as those in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of other biomolecules, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For example, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

(2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMZKLJLVGQZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370238 | |

| Record name | 2,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85199-06-0 | |

| Record name | 2,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 2,5-dimethylphenylboronic acid play in the context of the described research?

A1: The research focuses on synthesizing and characterizing new palladium(II) N-heterocyclic carbene (NHC) complexes and evaluating their catalytic activity in Suzuki cross-coupling reactions []. this compound is used as a model substrate, alongside chlorobenzene, to assess the efficiency of these newly synthesized complexes in facilitating the Suzuki reaction.

Q2: Does the research discuss the specific interaction of this compound with the palladium catalysts or provide insights into the reaction mechanism?

A2: Unfortunately, the abstract does not delve into the specific mechanistic details of how this compound interacts with the palladium catalysts during the Suzuki coupling. It primarily focuses on the synthesis and structural characterization of the catalysts themselves. The abstract mentions that "a clear correlation of the size of the cycloalkyl moiety with the turnover number achieved for the coupling of chlorobenzene and this compound" was observed []. This suggests that the size of the cycloalkyl group on the NHC ligand influences the catalyst's effectiveness in facilitating the coupling reaction with this compound, but the specific nature of this influence is not elaborated upon.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)